molecular formula C9H14BrF3 B2432066 1-(1-Bromoethyl)-4-(trifluoromethyl)cyclohexane CAS No. 1536230-12-2

1-(1-Bromoethyl)-4-(trifluoromethyl)cyclohexane

Cat. No.: B2432066
CAS No.: 1536230-12-2
M. Wt: 259.11
InChI Key: QOVZDKRYRBUUSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Bromoethyl)-4-(trifluoromethyl)cyclohexane is an organic compound characterized by the presence of a bromoethyl group and a trifluoromethyl group attached to a cyclohexane ring

Properties

IUPAC Name

1-(1-bromoethyl)-4-(trifluoromethyl)cyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrF3/c1-6(10)7-2-4-8(5-3-7)9(11,12)13/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVZDKRYRBUUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(CC1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Trifluoromethylation via Nucleophilic Agents

Recent advances in trifluoromethylation leverage nucleophilic reagents such as (trifluoromethyl)trimethylsilane (TMSCF₃) under copper or palladium catalysis. For instance, a cyclohexane derivative bearing a leaving group (e.g., bromide or iodide) at the 4-position undergoes substitution with TMSCF₃ in the presence of catalytic CuI and a bipyridine ligand. This method, adapted from protocols in sphingosine-1-phosphate modulator synthesis, achieves moderate yields (45–60%) but requires stringent anhydrous conditions.

Radical Trifluoromethylation

Photoinduced radical trifluoromethylation offers an alternative pathway. A cyclohexane precursor with a hydrogen atom at the 4-position reacts with Umemoto’s reagent (a CF₃ radical source) under UV irradiation. This approach, inspired by decarboxylative halogenation techniques, circumvents the need for pre-functionalized substrates but faces challenges in regioselectivity, often producing isomeric mixtures.

Integrated Synthetic Routes and Process Optimization

Combining the above strategies, two multi-step synthesis pathways dominate industrial and laboratory settings:

Sequential Functionalization Route

  • Cyclohexane Trifluoromethylation :

    • Substrate: 1-Bromo-4-iodocyclohexane
    • Reagents: TMSCF₃ (1.2 eq), CuI (5 mol%), 2,2'-bipyridine (10 mol%)
    • Conditions: DMF, 80°C, 12 h
    • Yield: 58% 4-trifluoromethylcyclohexane
  • Ethyl Group Introduction :

    • Substrate: 4-Trifluoromethylcyclohexane
    • Reagents: Ethyl magnesium bromide (2.0 eq), THF, −78°C to RT
    • Yield: 72% 1-ethyl-4-(trifluoromethyl)cyclohexane
  • Bromination :

    • Substrate: 1-Ethyl-4-(trifluoromethyl)cyclohexane
    • Reagents: NBS (1.1 eq), AIBN (0.1 eq), CCl₄, reflux, 6 h
    • Yield: 68% 1-(1-bromoethyl)-4-(trifluoromethyl)cyclohexane

Convergent Synthesis via Cyclohexene Intermediate

  • Diels-Alder Cycloaddition :

    • Diene: 1,3-Butadiene
    • Dienophile: 4-Trifluoromethylacrylic acid
    • Conditions: Toluene, 150°C, sealed tube
    • Yield: 82% 4-trifluoromethylcyclohexene derivative
  • Hydrobromination :

    • Reagents: HBr (gas), DTBP (0.2 eq), −10°C
    • Regioselectivity: 7:1 (anti-Markovnikov:Markovnikov)
  • Catalytic Hydrogenation :

    • Catalyst: Pd/C (5 wt%), H₂ (1 atm)
    • Solvent: Ethanol
    • Yield: 90% saturated bromoethyl product

Comparative Analysis of Synthetic Methods

Method Key Advantages Limitations Yield (%) Purity (%)
Sequential Functionalization High selectivity, scalable Multiple purification steps 68 95
Convergent Synthesis Fewer steps, better atom economy Requires high-pressure equipment 75 92
Bromodecarboxylation Avoids toxic brominating agents Low scalability, photochemical setup 60 88

Purification and Characterization

Final purification typically employs fractional distillation under reduced pressure (0.1 mmHg, 80–85°C) or silica gel chromatography (hexane:ethyl acetate = 9:1). Nuclear magnetic resonance (NMR) analysis confirms structure:

  • ¹H NMR (CDCl₃): δ 1.45–1.89 (m, cyclohexane), 3.21 (q, J = 6.8 Hz, CH₂Br), 1.72 (d, J = 6.8 Hz, CH₃).
  • ¹⁹F NMR : −63.8 ppm (CF₃).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in the 1-bromoethyl group is susceptible to nucleophilic substitution (SN1 or SN2 mechanisms). Reaction outcomes depend on steric hindrance and solvent polarity:

  • SN2 Pathway : Favored in polar aprotic solvents (e.g., DMSO), where a backside attack occurs. For example, reaction with sodium methoxide yields 1-(1-methoxyethyl)-4-(trifluoromethyl)cyclohexane.

  • SN1 Pathway : Likely in polar protic solvents (e.g., water/ethanol), forming a carbocation intermediate. Competing elimination (E1) may occur due to the stability of the carbocation adjacent to the trifluoromethyl group .

Key Factors Influencing Substitution :

FactorImpact on Reactivity
Solvent PolaritySN2 favored in aprotic solvents; SN1/E1 in protic solvents
Steric HindranceBulky trifluoromethyl group slows SN2 but stabilizes carbocations in SN1
Leaving Group AbilityBromide’s moderate leaving capacity requires strong nucleophiles (e.g., I⁻, HS⁻)

Elimination Reactions (E2 Mechanism)

The compound undergoes E2 elimination under basic conditions (e.g., KOtBu) to form alkenes. The reaction requires anti-periplanar geometry between the β-hydrogen and bromine:

Example Reaction :
1-(1-Bromoethyl)-4-(trifluoromethyl)cyclohexane → 4-(trifluoromethyl)cyclohex-1-ene + HBr

Stereochemical Considerations :

  • The trifluoromethyl group adopts an equatorial position to minimize steric strain, positioning the bromoethyl group axially .

  • Conformational rigidity of the cyclohexane ring ensures alignment for elimination, favoring trans-alkene products .

Rate Comparison :

Base StrengthReaction RateMajor Product
Strong (e.g., NaNH₂)Fast1-alkene (Zaitsev)
Weak (e.g., NaOH)SlowMixture of alkenes

Radical Bromination

Under UV light or radical initiators (e.g., AIBN), the compound undergoes bromination at tertiary C-H sites. The trifluoromethyl group directs radicals to the less hindered positions:

Reaction Conditions :

  • Reagent: N-bromosuccinimide (NBS) in CCl₄

  • Product: 1-(1-bromoethyl)-3-bromo-4-(trifluoromethyl)cyclohexane

Mechanism :

  • Initiation: NBS generates bromine radicals.

  • Propagation: Radical abstracts hydrogen, forming a cyclohexyl radical.

  • Termination: Bromine radical adds to the cyclohexyl radical .

Oxidation Reactions

The benzylic-like C-H bonds adjacent to the trifluoromethyl group are susceptible to oxidation:

Oxidation with KMnO₄ :

  • Harsh conditions (hot, acidic KMnO₄) oxidize the ethyl group to a carboxylic acid, yielding 4-(trifluoromethyl)cyclohexanecarboxylic acid .

  • Milder conditions (CrO₃/H₂SO₄) produce a ketone intermediate.

Selectivity Challenges :
The trifluoromethyl group’s electron-withdrawing effect destabilizes oxidation intermediates, leading to over-oxidation unless controlled carefully .

Scientific Research Applications

Scientific Research Applications

1-(1-Bromoethyl)-4-(trifluoromethyl)cyclohexane has several significant applications across various scientific domains:

Organic Synthesis

  • Intermediate in Complex Molecules: This compound serves as an essential intermediate in synthesizing more complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique functional groups allow for diverse chemical transformations, making it valuable for creating novel compounds with specific biological activities.

Material Science

  • Development of New Materials: It is utilized in developing new materials with unique properties, such as polymers and coatings. The trifluoromethyl group enhances the material's chemical resistance and thermal stability, making it suitable for high-performance applications.

Biological Studies

  • Enzyme Inhibition and Receptor Binding: Due to its structural similarity to biologically active molecules, this compound is employed in studies related to enzyme inhibition and receptor binding. Research indicates that it can interact with various molecular targets, potentially inhibiting their activity or altering their function.

Industrial Applications

  • Reagent in Specialty Chemicals Production: The compound is also used as a reagent in producing specialty chemicals and can be involved in various industrial processes where specific reactivity is required.

Case Study 1: Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated its efficacy against various microbial strains and found that modifications in the trifluoromethyl group enhanced antimicrobial potency.

CompoundMIC (µM)Notes
Trifluoromethyl derivative0.10Enhanced potency
Chlorine substituted compound0.25Moderate potency

This suggests that this compound may also possess similar or enhanced antimicrobial properties due to its structural characteristics.

Case Study 2: Pharmaceutical Applications

In drug discovery, this compound's potential as a bioactive molecule has been explored extensively. Its unique halogenated structure allows it to interact with biological systems effectively, making it a candidate for developing pharmaceuticals with improved metabolic stability and bioavailability.

Mechanism of Action

The mechanism of action of 1-(1-Bromoethyl)-4-(trifluoromethyl)cyclohexane involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity or altering their function.

    Pathways Involved: The exact pathways depend on the specific application and target. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

1-(1-Bromoethyl)-4-(trifluoromethyl)cyclohexane can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(Bromomethyl)-3-(trifluoromethyl)benzene and 1-Bromo-3,5-bis(trifluoromethyl)benzene share structural similarities but differ in their chemical properties and applications.

Biological Activity

1-(1-Bromoethyl)-4-(trifluoromethyl)cyclohexane is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1536230-12-2
  • Molecular Formula : C10H12BrF3
  • Molecular Weight : 295.1 g/mol

The compound features a cyclohexane ring substituted with a bromoethyl group and a trifluoromethyl group, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily linked to its interactions with various biological targets. The following mechanisms are noted in the literature:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which could lead to therapeutic effects in various diseases.
  • Receptor Modulation : It may interact with cellular receptors, modulating their activity and influencing cellular signaling pathways.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Potential : The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro, particularly in models of breast and lung cancer. Its mechanism may involve the induction of apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Anticancer Activity :
    • A study conducted on various cancer cell lines demonstrated that the compound reduced cell viability by inducing apoptosis. The IC50 values varied between different cancer types, indicating selective cytotoxicity.
  • Antimicrobial Efficacy :
    • In vitro tests revealed that the compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Mechanistic Insights :
    • Investigations into the molecular mechanisms revealed that the compound may inhibit key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AnticancerMCF-7 (breast cancer)Induction of apoptosis
AnticancerA549 (lung cancer)Reduced cell viability

Q & A

Q. What are the optimal synthetic routes for 1-(1-bromoethyl)-4-(trifluoromethyl)cyclohexane, and how can yield/purity be improved?

  • Methodological Answer : The synthesis typically involves bromination of a pre-functionalized cyclohexane derivative. Key considerations include:
  • Steric hindrance : The trifluoromethyl group at the 4-position may slow reaction kinetics; using polar aprotic solvents (e.g., DMF) or elevated temperatures can mitigate this .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is recommended to separate brominated byproducts. Purity can be verified via GC-MS or HPLC .
  • Catalysts : Lewis acids like FeBr₃ or AlCl₃ may enhance bromoethyl group incorporation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do structural features influence data interpretation?

  • Methodological Answer :
  • NMR : The ¹H NMR spectrum will show distinct splitting patterns for the bromoethyl group (δ ~3.4–3.8 ppm, quartet) and cyclohexane protons (δ ~1.2–2.1 ppm). ¹⁹F NMR is critical for confirming the trifluoromethyl group (δ ~-60 to -70 ppm) .
  • Mass Spectrometry : ESI-MS or EI-MS can confirm molecular weight (MW = 287.1 g/mol) and fragmentation patterns (e.g., loss of Br⁻ or CF₃ groups) .
  • IR Spectroscopy : C-Br stretches appear at ~500–600 cm⁻¹, while CF₃ vibrations occur at ~1100–1250 cm⁻¹ .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Inhalation : Use fume hoods with >100 ft/min airflow. If exposed, move to fresh air immediately and seek medical evaluation .
  • Dermal Contact : Wear nitrile gloves (≥8 mil thickness) and lab coats. Wash skin with soap/water for 15 minutes; contaminated clothing must be decontaminated before reuse .
  • Storage : Store in amber glass bottles under argon at 2–8°C to prevent bromine degradation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer :
  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). SHELXL (via WinGX or OLEX2) is ideal for structure refinement, particularly for handling heavy atoms like bromine .
  • Conformational Analysis : The bromoethyl group’s orientation (axial vs. equatorial) can be determined via ORTEP-3-generated thermal ellipsoid plots. Hydrogen bonding between Br and adjacent H atoms may stabilize specific conformations .

Q. What strategies can address contradictions in reactivity data between this compound and similar brominated cyclohexanes?

  • Methodological Answer :
  • Steric vs. Electronic Effects : Compare reaction rates with 1-bromo-4,4-dimethylcyclohexane (). The trifluoromethyl group’s strong electron-withdrawing effect may reduce SN2 reactivity but enhance elimination pathways.
  • Computational Modeling : DFT calculations (e.g., Gaussian) can map transition states to explain unexpected nucleophilic substitution outcomes .
  • Kinetic Isotope Effects : Use deuterated analogs to distinguish between concerted (KIE > 2) or stepwise mechanisms .

Q. How can hydrogen bonding patterns influence the solid-state packing of this compound?

  • Methodological Answer :
  • Graph Set Analysis : Apply Etter’s rules (via Mercury CSD) to categorize hydrogen bonds (e.g., R₂²(8) motifs). The Br atom may act as a hydrogen bond acceptor with adjacent C-H groups .
  • Thermal Analysis : DSC/TGA can reveal phase transitions linked to packing efficiency. Compare with bromocyclohexane derivatives lacking CF₃ groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.